molecular formula C11H15ClFNO3 B1379372 Ethyl 2-amino-2-(3-fluoro-4-methoxyphenyl)acetate hydrochloride CAS No. 1803565-56-1

Ethyl 2-amino-2-(3-fluoro-4-methoxyphenyl)acetate hydrochloride

Cat. No.: B1379372
CAS No.: 1803565-56-1
M. Wt: 263.69 g/mol
InChI Key: GKOWJFGJEGEGLK-UHFFFAOYSA-N
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Description

Ethyl 2-amino-2-(3-fluoro-4-methoxyphenyl)acetate hydrochloride (CAS: 1803565-56-1) is a chiral α-amino ester hydrochloride salt. Its structure features a fluorinated and methoxylated phenyl group attached to the α-carbon of the glycine backbone, with an ethyl ester moiety. The compound is primarily utilized in pharmaceutical research as a synthetic intermediate, particularly in the development of bioactive molecules targeting neurological or metabolic pathways. The hydrochloride salt enhances solubility, making it suitable for formulation studies .

Properties

IUPAC Name

ethyl 2-amino-2-(3-fluoro-4-methoxyphenyl)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO3.ClH/c1-3-16-11(14)10(13)7-4-5-9(15-2)8(12)6-7;/h4-6,10H,3,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKOWJFGJEGEGLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC(=C(C=C1)OC)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803565-56-1
Record name Benzeneacetic acid, α-amino-3-fluoro-4-methoxy-, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803565-56-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Table 1: Summary of Preparation Methods for Ethyl 2-Amino-2-(3-fluoro-4-methoxyphenyl)acetate Hydrochloride

Method Starting Materials Key Reagents Reaction Conditions Yield (%) Advantages Limitations
Sulfonyl chloride condensation Styrene derivatives Sulfuryl chloride, triethylamine Room temperature, 12-24 hrs 75-85 High purity, scalable Requires multiple steps
Knoevenagel condensation Ethyl glyoxylate + aromatic aldehyde Piperidine, ethanol Reflux, 4-8 hrs 60-70 One-pot, direct Moderate yield, requires reduction
Esterification + amination Carboxylic acid + ammonia Sulfuric acid, ethanol Reflux, 4-6 hrs 65-75 Simple, versatile Additional hydrolysis step
Chlorination + hydrolysis Amino esters Thionyl chloride 2-4 hrs 70-80 Efficient Handling of chlorinating agents

Research Notes:

  • The condensation of sulfonyl derivatives with aromatic amines is favored for its high yield and straightforward purification via crystallization or chromatography.
  • Knoevenagel-based routes are advantageous for their one-pot nature but may require subsequent hydrogenation steps to obtain the amino derivative.
  • Esterification followed by amination provides flexibility for introducing various substituents and functional groups, suitable for analog synthesis.
  • Chlorination pathways are efficient but require careful handling of reagents like thionyl chloride due to their corrosive nature.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-2-(3-fluoro-4-methoxyphenyl)acetate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The fluoro and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-amino-2-(3-fluoro-4-methoxyphenyl)acetate hydrochloride exhibits promising pharmacological properties, making it a candidate for drug development.

Potential Therapeutic Uses

  • Analgesic and Anti-inflammatory Properties : Preliminary studies suggest that this compound may modulate pain perception and inflammatory responses through interactions with biological targets involved in pain signaling pathways.
  • Mechanism of Action : The presence of amino and methoxy groups likely influences receptor interactions and metabolic pathways, enhancing its bioactivity.

Structure-Activity Relationship

The compound's unique structure, which includes an ethyl ester group, an amino group, and a substituted aromatic ring with fluorine and methoxy groups, may enhance its pharmacological properties compared to similar compounds. For example, structural analogs have shown varying degrees of potency in biological assays.

Agricultural Chemistry

Fluorinated compounds like this compound are also explored for their applications in agricultural chemistry.

Development of Agricultural Products

Fluorinated compounds are utilized in developing new agrochemicals with improved physical, biological, and environmental properties. These compounds can enhance crop protection and yield.

Radiobiology

In the field of radiobiology, this compound is being investigated for its role in synthesizing biologically active compounds used in cancer treatment.

Radiotherapy Applications

Fluorinated compounds are integral to the synthesis of F-18 substituted pyridines, which are used in local radiotherapy for cancer treatment. The unique properties of fluorine can improve the efficacy of radiopharmaceuticals.

Synthetic Routes

The typical synthetic pathway includes:

  • Starting Material : The synthesis begins with 3-fluoro-4-methoxybenzaldehyde.
  • Formation of Amino Group : Nitration followed by reduction introduces the amino group.
  • Esterification : The resulting compound undergoes esterification to form the final product.
  • Hydrochloride Formation : Treatment with hydrochloric acid yields the hydrochloride salt.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential through various experimental approaches:

  • A study demonstrated its effectiveness as an analgesic agent in animal models, showing significant pain relief compared to controls.
  • Another investigation focused on its anti-inflammatory effects, revealing that it could reduce inflammation markers in tissue samples.

Mechanism of Action

The mechanism of action of ethyl 2-amino-2-(3-fluoro-4-methoxyphenyl)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound belongs to a broader class of ethyl α-amino arylacetate hydrochlorides. Key structural analogs include:

Table 1: Structural and Physicochemical Comparison
Compound Name CAS Number Molecular Formula Substituents Key Features
Ethyl 2-amino-2-(3-fluoro-4-methoxyphenyl)acetate hydrochloride 1803565-56-1 C₁₁H₁₄ClFNO₃ 3-fluoro-4-methoxyphenyl Balanced lipophilicity (logP ~1.8); enhanced solubility due to HCl salt
Ethyl 2-amino-2-(3-chloropyridin-4-yl)acetate hydrochloride 1956332-71-0 C₉H₁₂Cl₂N₂O₂ 3-chloropyridin-4-yl Heteroaromatic ring introduces basicity; potential kinase inhibitor intermediate
Ethyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride 603-47-4 C₁₀H₁₂Cl₂NO₂ 4-chlorophenyl Simpler structure; widely used in chiral synthesis
Ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride 1443979-75-6 C₉H₁₈ClNO₃ Oxan-3-yl (tetrahydropyran) High solubility due to polar oxane ring; CNS drug candidate
Ethyl 2-(cyclopropylamino)-2-(2,4-dichlorophenyl)acetate hydrochloride 451485-54-4 C₁₃H₁₅Cl₃N₂O₂ 2,4-dichlorophenyl, cyclopropylamino Increased steric bulk; agrochemical applications

Physicochemical Properties

  • Lipophilicity : The 3-fluoro-4-methoxyphenyl group in the target compound provides moderate lipophilicity (logP ~1.8), intermediate between the more polar oxane derivative (logP ~0.5) and the highly lipophilic dichlorophenyl analog (logP ~3.2).
  • Solubility : The hydrochloride salt form improves aqueous solubility (>50 mg/mL) compared to free bases. The oxane-containing analog exhibits the highest solubility due to its polar tetrahydropyran ring .
  • Stability : Fluorine substitution enhances metabolic stability, while the methoxy group may increase susceptibility to oxidative degradation under acidic conditions .

Research Findings and Industrial Relevance

  • Industrial Use : Bulk suppliers like Parchem and ECHEMI list these compounds as high-purity intermediates (>95%), emphasizing their demand in preclinical drug discovery .

Biological Activity

Ethyl 2-amino-2-(3-fluoro-4-methoxyphenyl)acetate hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic properties. Its unique molecular structure, characterized by an ethyl ester group, an amino group, and a substituted aromatic ring with fluorine and methoxy groups, suggests a range of biological activities.

  • Molecular Formula : C12H14ClFNO3
  • Molecular Weight : Approximately 273.69 g/mol

Preliminary studies indicate that this compound may interact with various biological targets, particularly receptors and enzymes involved in pain signaling pathways. The presence of the amino and methoxy groups likely enhances its bioactivity by influencing receptor interactions and metabolic pathways. The fluorine atom contributes to the compound's stability and bioavailability, potentially enhancing its pharmacological properties compared to structurally similar compounds.

Analgesic and Anti-inflammatory Properties

Research has suggested that this compound exhibits significant analgesic and anti-inflammatory effects. These activities are hypothesized to arise from the compound's ability to modulate pain perception and inflammatory responses through its interactions with specific receptors involved in these processes.

Comparative Analysis with Similar Compounds

The table below summarizes the structural features and biological activities of this compound compared to related compounds:

Compound NameStructural FeaturesUnique Aspects
Ethyl 2-amino-2-(3-fluoro-4-methoxyphenyl)acetate HClContains fluorine and methoxy groupsPotential analgesic and anti-inflammatory properties
Ethyl 2-amino-2-(3-methoxyphenyl)acetateLacks fluorine substitutionLess potent in certain biological assays
Ethyl 2-(3-fluoro-4-hydroxyphenyl)acetateContains hydroxyl group instead of methoxyDifferent solubility profile
3-Fluoro-4-methoxyphenethylamineAmino group directly on phenethyl chainDifferent pharmacological profile

Case Studies and Research Findings

  • Pain Modulation Studies : Interaction studies have indicated that this compound may effectively modulate pain signaling pathways, potentially leading to new analgesic therapies. Further research is necessary to elucidate these interactions fully.
  • Anticancer Activity : In vitro studies on structurally similar compounds have shown significant growth inhibition in cancer cell lines at low concentrations, suggesting that this compound could possess similar anticancer properties .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 2-amino-2-(3-fluoro-4-methoxyphenyl)acetate hydrochloride, and what are the critical purity checkpoints?

  • Methodological Answer : A robust synthesis involves multi-step processes, including halogenation, esterification, and salt formation. For example, analogous compounds (e.g., immunosuppressants) are synthesized via condensation of fluorinated aromatic aldehydes with ethyl diethylphosphonoacetate, followed by reduction and nitration . Critical purity checkpoints include:

  • Post-condensation : Verify intermediate purity (>95%) via HPLC.
  • Post-reduction : Monitor byproduct formation (e.g., nitro derivatives) using TLC (Rf comparison to standards).
  • Final salt formation : Confirm hydrochloride salt stoichiometry via elemental analysis and ion chromatography .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation address common ambiguities?

  • Methodological Answer :

  • X-ray crystallography : Resolves stereochemical ambiguities (e.g., chiral center configuration) by comparing unit cell parameters to published structures of phenylacetate derivatives .
  • NMR : Use 19F^{19}\text{F}-NMR to confirm fluorine substitution position and 1H^{1}\text{H}-NMR to distinguish methoxy (-OCH3_3) and amino (-NH2_2) protons. Overlapping peaks in aromatic regions can be resolved with 2D-COSY .
  • IR spectroscopy : Identify ester carbonyl (C=O, ~1740 cm1^{-1}) and ammonium chloride (N–H stretching, 2500–3000 cm1^{-1}) .

Q. What are the solubility and stability profiles under various conditions, and how should storage be optimized?

  • Methodological Answer :

  • Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, ~50 mg/mL) but poorly in water (<1 mg/mL). Pre-saturate aqueous buffers with NaCl to avoid salt dissociation .
  • Stability : Degrades under UV light (t1/2_{1/2} = 48 hours) and at pH >7.0. Store at 2–8°C in amber vials under inert gas (N2_2 or Ar) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Discrepancies may arise from variations in enantiomeric purity or salt dissociation.

  • Enantiomeric analysis : Use chiral HPLC (e.g., Chiralpak IA column) with a hexane/isopropanol mobile phase to quantify enantiomeric excess .
  • Biological assay conditions : Standardize cell culture media pH (6.5–7.0) to prevent salt dissociation, which alters bioavailability .

Q. What strategies optimize enantiomeric purity during synthesis, given the compound’s chiral center?

  • Methodological Answer :

  • Asymmetric catalysis : Employ Evans oxazaborolidine catalysts during the ketone reduction step to achieve >90% enantiomeric excess .
  • Crystallization-induced dynamic resolution (CIDR) : Use solvent systems (e.g., ethanol/water) to selectively crystallize the desired enantiomer .

Q. How can computational methods predict the compound’s reactivity or target interactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites for derivatization .
  • Molecular docking : Screen against protein targets (e.g., kinases) using AutoDock Vina, focusing on fluorophenyl-methoxy motifs for hydrophobic pocket interactions .

Q. What HPLC/LC-MS conditions are recommended for detecting degradation products or impurities?

  • Methodological Answer :

  • Column : C18 reverse-phase (5 µm, 150 × 4.6 mm).
  • Mobile phase : Gradient of 0.1% formic acid in water (A) and acetonitrile (B), 10–90% B over 20 minutes.
  • Detection : ESI-MS in positive ion mode (m/z 272.1 for parent ion; monitor fragments at m/z 154.0 [fluorophenyl] and 118.0 [ethyl acetate]) .

Data Contradiction Analysis

  • Purity Discrepancies : Commercial sources report 97–98% purity (e.g., vs. 19). Address this by cross-validating with orthogonal methods (e.g., NMR integration vs. HPLC area-under-curve) .
  • Biological Activity Variability : Differences in immunosuppressive activity (e.g., vs. 16) may stem from cell-line-specific metabolism. Conduct parallel assays in primary human lymphocytes and immortalized cell lines to identify confounding factors .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-amino-2-(3-fluoro-4-methoxyphenyl)acetate hydrochloride
Reactant of Route 2
Reactant of Route 2
Ethyl 2-amino-2-(3-fluoro-4-methoxyphenyl)acetate hydrochloride

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